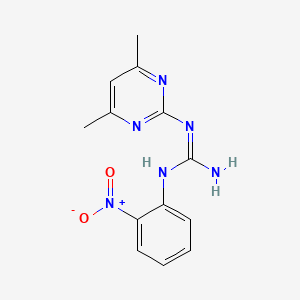
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidine, also known as DMNP-Guanidine, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene is not fully understood, but it is thought to involve interactions with various enzymes and signaling molecules in cells. One proposed mechanism involves the activation of protein kinase C, which can lead to changes in cellular signaling and gene expression. Other studies have suggested that N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene may inhibit cyclic nucleotide phosphodiesterases, which can lead to increased levels of cyclic nucleotides in cells.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene has been shown to have a variety of biochemical and physiological effects, including activation of protein kinase C, inhibition of cyclic nucleotide phosphodiesterases, and modulation of calcium signaling pathways. These effects can lead to changes in cellular signaling, gene expression, and physiological processes such as smooth muscle contraction and platelet aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene is its specificity for certain enzymes and signaling pathways, which makes it a valuable tool for studying these processes in cells. However, one limitation of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene is its potential toxicity and side effects, which can limit its use in certain experiments. Additionally, the synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene can be challenging and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are many potential future directions for research involving N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene. One area of interest is the development of new compounds based on the structure of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene that may have improved specificity and efficacy. Additionally, further studies are needed to fully understand the mechanisms of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene and its effects on cellular signaling and physiological processes. Finally, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene may have potential applications in the development of new drugs for the treatment of various diseases, including cancer and cardiovascular disease.
Synthesemethoden
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene can be synthesized using a variety of methods, including reaction of 2-nitroaniline with 4,6-dimethyl-2-chloropyrimidine followed by reaction with guanidine hydrochloride. Other methods involve the use of different reagents and reaction conditions, but the overall goal is to produce a pure form of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene that can be used in research applications.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a variety of effects on cellular signaling pathways, including activation of protein kinase C and inhibition of cyclic nucleotide phosphodiesterases. These effects make N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-nitrophenyl)guanidinene a valuable tool for studying the mechanisms of cellular signaling and the role of various enzymes in these processes.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-5-3-4-6-11(10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKNWAWAFSORDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374316.png)
![1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5374324.png)
![3-allyl-5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374331.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)
![3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide](/img/structure/B5374354.png)

![8-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374376.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B5374384.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374391.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5374393.png)
![N~1~,N~3~-dimethyl-N~3~-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-beta-alaninamide dihydrochloride](/img/structure/B5374399.png)